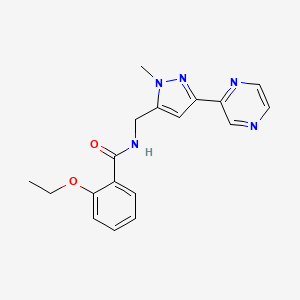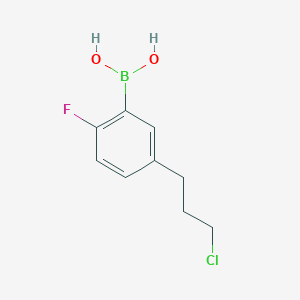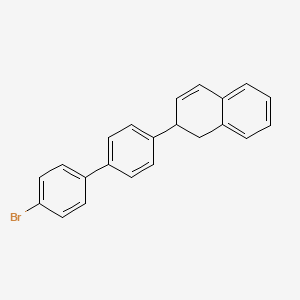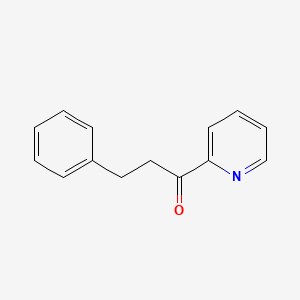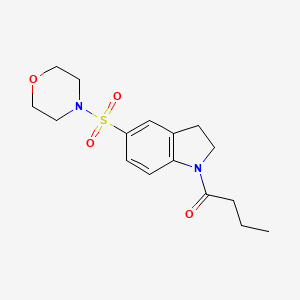
1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, often involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is confirmed by physical and spectral analysis .Molecular Structure Analysis
Indole, the parent nucleus of “this compound”, is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known for their broad-spectrum biological activities . This is due to the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .科学的研究の応用
1. Antidepressant and Cognitive Properties
A study conducted by Zajdel et al. (2016) explored a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives as potent 5-HT6 receptor ligands. They found that certain compounds demonstrated notable pro-cognitive and antidepressant-like properties in vivo, suggesting potential applications in treating depression and enhancing cognitive functions.
2. Anticancer Activity
Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring. These compounds, especially 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of breast cancer cell lines with selective toxicity towards cancerous cells over non-cancerous ones, indicating potential in cancer therapy (Gaur et al., 2022).
3. Inhibition of Phospholipase D
Su et al. (2009) investigated 5-fluoro-2-indolyl des-chlorohalopemide (FIPI), a compound which inhibits phospholipase D (PLD) regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis. This suggests the potential use of related compounds in treating autoimmunity and cancer metastasis (Su et al., 2009).
4. Estrogen Receptor Antagonism
The work of von Angerer et al. (1990) on 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, including morpholino analogues, showed these compounds as potent nonsteroidal estrogen receptor antagonists. This highlights their potential in treating diseases related to estrogen receptor activity (von Angerer et al., 1990).
5. Lipid Peroxidation Inhibition
Zvezdanović et al. (2014) explored 2-amino-5-alkylidenethiazol-4-ones as lipid peroxidation inhibitors. Compounds with an (indol-3-yl)methylene group and a morpholino ring showed significant inhibitory effects, indicating potential applications in managing oxidative stress-related diseases (Zvezdanović et al., 2014).
6. Anticonvulsant Properties
Kamiński et al. (2015) synthesized new hybrid anticonvulsant agents, combining ethosuximide, levetiracetam, and lacosamide fragments with a morpholino ring. These compounds, particularly 11, showed broad-spectrum activity in seizure models, suggesting their potential as anticonvulsant drugs (Kamiński et al., 2015).
7. Photovoltaic Applications
Wu et al. (2009) studied the photoelectric conversion efficiency of dye-sensitized solar cells using certain indole derivatives, indicating potential applications in solar energy technology (Wu et al., 2009).
8. Antibacterial and Anticancer Agents
Padmaja et al. (2022) synthesized a series of novel indole analogs exhibiting significant antibacterial and anticancer activities. These findings suggest potential therapeutic applications in treating bacterial infections and certain types of cancer (Padmaja et al., 2022).
作用機序
将来の方向性
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of these compounds have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future direction in this field could involve the synthesis of new indole derivatives and the exploration of their potential therapeutic applications.
特性
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNKJDFQVVUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
